5-Methoxy Structural Identity vs. Unsubstituted Indole
The presence of the 5-methoxy group distinguishes this compound from the unsubstituted 2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide (CAS 1206987-72-5). The target compound has a molecular weight of 331.4 g/mol, while the unsubstituted analog has a molecular weight of 301.3 g/mol, a difference of 30.1 g/mol [1][2]. Computed lipophilicity (XLogP3-AA) is 3.2 for the target compound versus 3.3 for the unsubstituted analog [1][2]. The methoxy group introduces an additional hydrogen bond acceptor (total HBA count of 3 versus 2 for the unsubstituted analog), which can influence binding pose, selectivity, and solubility [1][2].
| Evidence Dimension | Molecular Weight / Lipophilicity / Hydrogen Bond Acceptors |
|---|---|
| Target Compound Data | MW: 331.4 g/mol; XLogP3-AA: 3.2; HBA Count: 3 |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: MW 301.3 g/mol; XLogP3: 3.3; HBA Count: 2 |
| Quantified Difference | ΔMW = 30.1 g/mol; ΔXLogP = -0.1; ΔHBA = +1 |
| Conditions | PubChem computed properties (PubChem release 2021.05.07) [1][2] |
Why This Matters
The altered lipophilicity-to-hydrogen-bonding ratio directly impacts drug-likeness parameters and may translate into differential membrane permeability, solubility, and off-target binding profiles compared to the unsubstituted core.
- [1] PubChem. 2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide; CID 29134396. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. 2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide; CID 45504060. National Center for Biotechnology Information, 2026. View Source
